molecular formula C20H14Cl2O5S B5082008 benzyl 4-{[(2,5-dichlorophenyl)sulfonyl]oxy}benzoate

benzyl 4-{[(2,5-dichlorophenyl)sulfonyl]oxy}benzoate

Cat. No.: B5082008
M. Wt: 437.3 g/mol
InChI Key: LIOXOUYCJLFAKI-UHFFFAOYSA-N
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Description

Benzyl 4-{[(2,5-dichlorophenyl)sulfonyl]oxy}benzoate, also known as DBDSOB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzyl benzoate family and has been found to possess several unique properties that make it useful in a variety of laboratory settings.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It could potentially be harmful if ingested, inhaled, or in contact with the skin. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include studying its potential uses in various fields, such as medicine or materials science. This would involve further studies on its properties and behavior under different conditions .

Properties

IUPAC Name

benzyl 4-(2,5-dichlorophenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2O5S/c21-16-8-11-18(22)19(12-16)28(24,25)27-17-9-6-15(7-10-17)20(23)26-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOXOUYCJLFAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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